DMA trihydrochloride DMA trihydrochloride DMA is a bisbenzimidazole radioprotective agent. In vivo, DMA (300 mg/kg) decreases radiation-induced lethality without affecting radiation-induced tumor regression in an Ehrlich murine spontaneous adenocarcinoma model. It prevents radiation-induced damage of intestinal, hepatic, and splenic tissues, increases in splenic malondialdehyde (MDA) production, and decreases in splenic superoxide dismutase (SOD) activity in a B16/F10 murine melanoma model when administered at a dose of 50 mg/kg.
DMA trihydrochloride is a fluorescent compound (λex=340 nm, λem=478 nm).
Brand Name: Vulcanchem
CAS No.: 2095832-33-8
VCID: VC0006817
InChI: InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H
SMILES: CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl
Molecular Formula: C₂₇H₃₁Cl₃N₆O₂
Molecular Weight: 577.93

DMA trihydrochloride

CAS No.: 2095832-33-8

Cat. No.: VC0006817

Molecular Formula: C₂₇H₃₁Cl₃N₆O₂

Molecular Weight: 577.93

* For research use only. Not for human or veterinary use.

DMA trihydrochloride - 2095832-33-8

Specification

Description DMA is a bisbenzimidazole radioprotective agent. In vivo, DMA (300 mg/kg) decreases radiation-induced lethality without affecting radiation-induced tumor regression in an Ehrlich murine spontaneous adenocarcinoma model. It prevents radiation-induced damage of intestinal, hepatic, and splenic tissues, increases in splenic malondialdehyde (MDA) production, and decreases in splenic superoxide dismutase (SOD) activity in a B16/F10 murine melanoma model when administered at a dose of 50 mg/kg.
DMA trihydrochloride is a fluorescent compound (λex=340 nm, λem=478 nm).
CAS No. 2095832-33-8
Molecular Formula C₂₇H₃₁Cl₃N₆O₂
Molecular Weight 577.93
IUPAC Name 2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride
Standard InChI InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H
Standard InChI Key NJYXXGULZHPSHV-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl

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